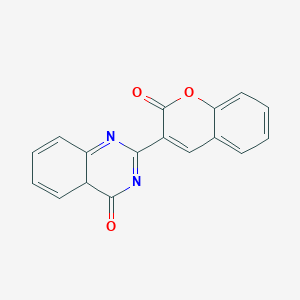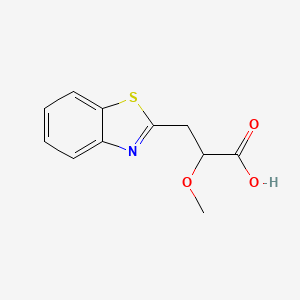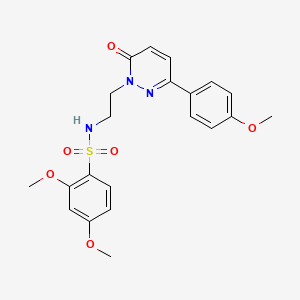
N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide” is a synthetic organic compound that features a complex structure with a cyanocycloheptyl group, a nitro-substituted indole moiety, and an acetamide linkage. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide” would likely involve multiple steps, including:
Formation of the cyanocycloheptyl group: This could be achieved through the cyanation of a cycloheptane derivative.
Synthesis of the nitro-substituted indole: This might involve nitration of an indole precursor.
Coupling of the indole and cyanocycloheptyl groups: This step could involve a nucleophilic substitution or a similar reaction to link the two moieties.
Formation of the acetamide linkage: This could be achieved through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing conditions such as temperature, pressure, and catalysts to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group could be reduced to an amine under appropriate conditions.
Reduction: The compound could undergo reduction reactions, particularly at the nitro group.
Substitution: The indole moiety might participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products
Reduction of the nitro group: Formation of an amine derivative.
Substitution on the indole ring: Various substituted indole derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: As a lead compound for drug development, particularly if it exhibits biological activity.
Materials Science: As a building block for novel materials with unique properties.
Biological Studies: To investigate its effects on biological systems, potentially as an enzyme inhibitor or receptor ligand.
Mécanisme D'action
The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitro group and indole moiety could play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-cyanocyclohexyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide: Similar structure but with a cyclohexyl group instead of cycloheptyl.
N-(1-cyanocycloheptyl)-2-(5-nitro-1H-indol-1-yl)acetamide: Similar structure but without the dihydro modification on the indole.
Uniqueness
The unique combination of the cyanocycloheptyl group and the nitro-substituted indole moiety in “N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide” might confer distinct chemical and biological properties, making it a valuable compound for further study.
Propriétés
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydroindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c19-13-18(8-3-1-2-4-9-18)20-17(23)12-21-10-7-14-11-15(22(24)25)5-6-16(14)21/h5-6,11H,1-4,7-10,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQGKWDEGOXAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCC3=C2C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2454468.png)


![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B2454472.png)

![N-(3-ethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2454474.png)
![1-[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2454475.png)
![3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one](/img/structure/B2454476.png)


![2-(1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2454484.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2454486.png)


